2,2-Dimethylbutanamide

Catalog No.
S3333543
CAS No.
102014-33-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylbutanamide

CAS Number

102014-33-5

Product Name

2,2-Dimethylbutanamide

IUPAC Name

2,2-dimethylbutanamide

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)

InChI Key

JDEUUKYNTHHAQH-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)N

Canonical SMILES

CCC(C)(C)C(=O)N

2,2-Dimethylbutanamide is an organic compound with the molecular formula C6H13NOC_6H_{13}NO and a molecular weight of 113.17 g/mol. It features a butanamide structure where two methyl groups are attached to the second carbon atom. This compound is classified as an amide, which is characterized by the presence of a carbonyl group (C=OC=O) directly bonded to a nitrogen atom (NN). The structure of 2,2-dimethylbutanamide can be represented as follows:

text
CH3 | CH3 - C - C(=O) - NH2 | CH2

This compound has garnered attention in various fields due to its unique structural properties and potential applications in organic synthesis and pharmaceuticals.

  • Potential Skin and Eye Irritation: Amides can irritate skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound.
  • Dust Hazard: If 2,2-Dimethylbutanamide exists as a powder, inhalation can cause respiratory irritation.
Typical of amides:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid (2,2-dimethylbutanoic acid) and ammonia.
  • Oxidation: This compound can be oxidized to yield the corresponding carboxylic acid.
  • Formation of N-substituted derivatives: It can react with alkyl halides to form N-alkyl derivatives.

These reactions highlight the versatility of 2,2-dimethylbutanamide in organic synthesis, allowing for the formation of various derivatives that may possess different biological activities or industrial applications .

The synthesis of 2,2-dimethylbutanamide can be achieved through various methods:

  • Reaction of tert-butylamine with 2,2-dimethylpropanoyl chloride: This method involves treating tert-butylamine with an acyl chloride to form the corresponding amide.
  • Direct amidation: The reaction between 2,2-dimethylbutanoic acid and ammonia or an amine can yield 2,2-dimethylbutanamide.
  • Reduction of nitriles: Starting from 2,2-dimethylbutanenitrile, reduction with lithium aluminum hydride can produce the desired amide.

These methods provide synthetic routes that are adaptable depending on available starting materials and desired yield .

The applications of 2,2-dimethylbutanamide primarily revolve around its use as an intermediate in organic synthesis. It may serve as a precursor for:

  • Pharmaceuticals: Potentially useful in drug development due to its structural properties.
  • Agrochemicals: As part of formulations for pesticides or herbicides.
  • Industrial Chemicals: Used in the production of various specialty chemicals.

Its unique structure allows it to participate in reactions that lead to compounds with enhanced properties compared to simpler amides .

Several compounds exhibit structural similarities to 2,2-dimethylbutanamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N,N-DiethylbutanamideC8H17NTwo ethyl groups; used in pharmaceuticals
3-MethylbutanamideC5H11NOContains one methyl group; different chain length
4-MethylpentanamideC6H13NOMethyl group at a different position

Uniqueness of 2,2-Dimethylbutanamide:

  • The presence of two methyl groups at the second carbon distinguishes it from other butanamides and contributes to its unique physical and chemical properties.
  • Its branched structure may influence its reactivity and interaction with biological targets differently than linear or less branched analogs.

XLogP3

0.9

Wikipedia

2,2-dimethylbutanamide

Dates

Modify: 2024-04-14

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